2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate
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Overview
Description
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a tetrahydrofuran ring, and a tetrahydropyrimidinone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate typically involves multiple steps, including the formation of the pyrrolidinone, tetrahydrofuran, and tetrahydropyrimidinone rings. The key steps in the synthetic route may include:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid derivative, under acidic or basic conditions.
Formation of the Tetrahydrofuran Ring: This step may involve the cyclization of a diol or a hydroxy acid derivative using an acid catalyst.
Formation of the Tetrahydropyrimidinone Ring: This can be accomplished through the condensation of a urea derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems. Additionally, purification methods such as crystallization, chromatography, and recrystallization may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the pyrrolidinone and tetrahydropyrimidinone rings can be reduced to form alcohols.
Substitution: The acrylate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Pathway Modulation: The compound may modulate specific cellular pathways, such as those involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propionate: This compound has a similar structure but with a propionate group instead of an acrylate group.
2,5-Dioxopyrrolidin-3-yl (E)-3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)butyrate: This compound has a similar structure but with a butyrate group instead of an acrylate group.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O9 |
---|---|
Molecular Weight |
395.32 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-3-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate |
InChI |
InChI=1S/C16H17N3O9/c20-6-10-8(21)3-12(27-10)19-5-7(14(24)18-16(19)26)1-2-13(23)28-9-4-11(22)17-15(9)25/h1-2,5,8-10,12,20-21H,3-4,6H2,(H,17,22,25)(H,18,24,26)/b2-1+/t8-,9?,10+,12+/m0/s1 |
InChI Key |
VQSIPUJELYTXCD-USJBSZPASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)OC3CC(=O)NC3=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)OC3CC(=O)NC3=O)CO)O |
Origin of Product |
United States |
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